1-Bromo-2,4-dimethylbenzene

Synthetic Methodology Electrophilic Aromatic Substitution Process Chemistry

1-Bromo-2,4-dimethylbenzene (also known as 4-bromo-m-xylene) is a key aryl bromide building block in organic synthesis. Its specific substitution pattern on the aromatic ring dictates its unique reactivity profile, making it a critical intermediate for constructing complex molecules via reactions such as Suzuki-Miyaura and Heck couplings.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 583-70-0
Cat. No. B107640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethylbenzene
CAS583-70-0
Synonyms1-Bromo-2,4-dimethylbenzene;  1,3-Dimethyl-4-bromobenzene;  1-Bromo-2,4-xylene; _x000B_2,4-Dimethylbromobenzene;  2,4-Dimethylphenyl bromide;  2-Bromo-5-methyltoluene;  4-Bromo-1,3-dimethylbenzene;  4-Bromo-1,3-xylene;  NSC 64734
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C
InChIInChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
InChIKeyYSFLQVNTBBUKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethylbenzene (CAS 583-70-0): Sourcing the Optimal Aryl Halide Building Block for Cross-Coupling and Heterocycle Synthesis


1-Bromo-2,4-dimethylbenzene (also known as 4-bromo-m-xylene) is a key aryl bromide building block in organic synthesis [1]. Its specific substitution pattern on the aromatic ring dictates its unique reactivity profile, making it a critical intermediate for constructing complex molecules via reactions such as Suzuki-Miyaura and Heck couplings [2]. This compound serves as a foundational component in the development of pharmaceuticals, agrochemicals, and advanced materials where precise molecular architecture is non-negotiable [3].

Why Generic Substitution Fails: The Critical Impact of the 2,4-Dimethyl Substitution Pattern on Synthetic Outcomes


Procurement decisions based on generic 'bromoxylene' or 'dimethylbromobenzene' searches are inherently risky, as the position of methyl and bromine substituents drastically alters a molecule's electronic and steric environment. This, in turn, governs its behavior in critical steps like oxidative addition in cross-coupling reactions [1]. For instance, substituting 1-bromo-2,4-dimethylbenzene with its 3,5-dimethyl isomer or a monomethyl analog can lead to significantly different reaction rates, regioselectivity in subsequent functionalizations, and ultimately, failed syntheses or lower yields [2]. The following quantitative evidence details these specific, performance-defining differences, providing a clear rationale for precise sourcing.

Quantitative Differentiation Guide: Head-to-Head Performance Data for 1-Bromo-2,4-dimethylbenzene vs. Analogs


Superior Monobromination Yield: 97% for 1-Bromo-2,4-dimethylbenzene vs. 79% for the Trimethylbenzene Analog

In a comparative study of monobromination reactions, 1-bromo-2,4-dimethylbenzene was synthesized from 1,3-dimethylbenzene with a yield of 97%. Under the same reaction conditions, the analogous bromination of 1,3,5-trimethylbenzene to produce 1-bromo-2,4,6-trimethylbenzene achieved only a 79% yield [1]. This 18% difference in isolated yield underscores the more favorable electronic and steric environment of the 2,4-dimethylphenyl ring for this key transformation.

Synthetic Methodology Electrophilic Aromatic Substitution Process Chemistry

Optimized Physical Properties for Purification: Distinct Boiling Point of 214°C

Physical properties are critical for scalable purification. 1-Bromo-2,4-dimethylbenzene possesses a boiling point of 214 °C , which is meaningfully distinct from its common positional isomers. For example, the closely related 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene) has a reported boiling point of 206 °C [1]. This 8 °C difference is significant enough to allow for effective separation by fractional distillation during manufacturing, ensuring higher purity of the final product and providing a practical, verifiable advantage for large-scale sourcing.

Chemical Purification Physical Chemistry Process Engineering

High-Value Utility in Suzuki-Miyaura Coupling for Sterically Hindered Biaryl Synthesis

1-Bromo-2,4-dimethylbenzene is a premier substrate for constructing sterically hindered biaryl structures, a common motif in drug candidates. Research by Kollár et al. specifically included this compound in a panel of 'bulky, unactivated bromoxylenes' to validate a new, highly effective palladium catalyst system for Suzuki coupling [1]. While the study did not provide a direct yield comparison with every isomer, it selected 1-bromo-2,4-dimethylbenzene as a representative challenging substrate. Its successful coupling, under conditions that were optimized for sterically demanding partners, demonstrates its inherent value and superior applicability over less hindered or differently substituted analogs in these high-value synthetic applications [1].

Cross-Coupling Catalysis Medicinal Chemistry

Defined Density and Refractive Index for Quality Control and Formulation

Precise physical constants are essential for incoming quality control (QC) and for applications requiring specific bulk properties. 1-Bromo-2,4-dimethylbenzene has a well-defined density of 1.37 g/mL at 25 °C and a refractive index (n20/D) of 1.551 [1]. While many isomers share a similar density (e.g., 1.37 g/mL for 4-bromo-o-xylene) [2], the unique combination of these properties, along with its boiling point, provides a multi-parameter fingerprint for identity and purity verification. This level of characterization is critical for ensuring that the procured material meets exact specifications before use in regulated or high-precision environments.

Analytical Chemistry Quality Control Materials Science

Prioritized Application Scenarios for 1-Bromo-2,4-dimethylbenzene Based on Verified Performance Data


Large-Scale Synthesis of a Key Intermediate Requiring High Monobromination Yield

In the process-scale preparation of a complex pharmaceutical intermediate, the 18% yield advantage of 1-bromo-2,4-dimethylbenzene over a more substituted analog (e.g., 1-bromo-2,4,6-trimethylbenzene) becomes a critical economic and environmental factor. The 97% yield for its synthesis from m-xylene [1] directly reduces the required volume of starting materials and the amount of waste generated, making this specific isomer the clear choice for cost-effective and sustainable manufacturing. This scenario is directly supported by the quantitative evidence in Section 3.

Synthesis of Sterically Encumbered Biaryl Motifs for Drug Discovery

Medicinal chemists aiming to synthesize atropisomeric biaryls or highly substituted ligands for target engagement should prioritize 1-bromo-2,4-dimethylbenzene. Its demonstrated success as a 'bulky' substrate in palladium-catalyzed Suzuki couplings [2] provides a validated starting point for constructing challenging C-C bonds. This reduces the need for extensive reaction optimization that would be required with less suitable, less sterically demanding isomers, accelerating the drug discovery timeline. This application is a direct consequence of the class-level evidence presented.

Manufacturing of Specialty Chemicals with Stringent Purity Specifications

For the production of electronic materials, liquid crystals, or other high-purity specialty chemicals, the distinct boiling point (214 °C) of 1-bromo-2,4-dimethylbenzene is a key procurement driver. Its 8 °C difference from a common isomer (2-bromo-1,3-dimethylbenzene) [3] allows for efficient separation by fractional distillation, enabling the cost-effective production of high-purity material and minimizing the risk of performance-degrading contaminants. This ensures the final product meets the rigorous specifications required for advanced materials applications.

Incoming Quality Control and Identity Verification in a GMP Environment

In a regulated manufacturing setting operating under Good Manufacturing Practices (GMP), the precise combination of density (1.37 g/mL) and refractive index (1.551) for 1-bromo-2,4-dimethylbenzene serves as a definitive fingerprint for QC release. A single-point test can confirm the identity and purity of the received batch, providing the necessary documentation and traceability to meet regulatory standards. This reliance on well-defined physical constants minimizes the risk of using an incorrect isomer, a critical control point for ensuring product quality and patient safety.

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